Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Description
BenchChem offers high-quality Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGNUBQJTMPFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Validation of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Executive Technical Summary
This guide outlines the definitive structural elucidation and validation protocol for Methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate (CAS: 208436-78-4 / Generic). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation fluoroquinolones and kinase inhibitors.
The presence of the fluorine atom at the C3 position and the basic piperazine moiety at C4 presents unique spectroscopic challenges—specifically,
Compound Identity Matrix
| Parameter | Specification |
| IUPAC Name | Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate |
| Molecular Formula | |
| Exact Mass | 252.1274 Da |
| Key Functionality | Fluorinated aromatic ester, Tertiary amine (Piperazine) |
Synthetic Context & Impurity Logic
To validate the structure, one must understand the genesis of the molecule. The most robust synthesis involves Nucleophilic Aromatic Substitution (
Critical Quality Attribute (CQA): The electron-withdrawing ester group at C1 activates the C4-fluorine for substitution. However, trace substitution at C3 (yielding the regioisomer) is a theoretical risk.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the primary synthetic route and the logic flow for differentiating the product from its regioisomer.
Caption: Reaction logic showing the thermodynamic preference for C4 substitution due to para-activation by the ester group.
Multi-Modal Spectroscopic Elucidation
Mass Spectrometry (HRMS)
Objective: Confirm elemental composition.
-
Method: ESI+ (Electrospray Ionization), Q-TOF.
-
Theoretical
: 253.1352 m/z. -
Observed Criteria: Error < 5 ppm.
-
Fragmentation Pattern:
-
Loss of
(31 Da) Acylium ion. -
Cleavage of piperazine ring.[1]
-
Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural proof. The fluorine atom introduces splitting patterns (
Protocol: Sample Preparation
-
Solvent:
(Standard) or (if salt form). -
Concentration: 10-15 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm).
A.
H NMR Analysis (400 MHz)
The aromatic region (6.8 – 8.0 ppm) confirms the 1,3,4-substitution pattern.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H2 | 7.70 - 7.75 | dd | Diagnostic: Large coupling to F (ortho) and small meta coupling to H6. | |
| H6 | 7.65 - 7.70 | dd | Ortho to ester, meta to F. | |
| H5 | 6.90 - 6.95 | t (pseudo) | Ortho to piperazine (shielded). The triplet appearance arises from overlapping | |
| 3.88 | s | - | Methyl ester singlet. | |
| Pip-CH2 | 3.10 - 3.20 | m (broad) | - | Piperazine ring (adjacent to aromatic N). |
| Pip-CH2 | 2.55 - 2.65 | m (broad) | - | Piperazine ring (adjacent to methyl N). |
| N-CH3 | 2.36 | s | - | N-Methyl singlet. |
Expert Insight: The "pseudo-triplet" at H5 is a classic signature of 4-substituted-3-fluorophenyl systems where
.
B.
C NMR Analysis (100 MHz)
Carbon signals will appear as doublets due to C-F coupling.
-
Carbonyl (C=O): ~166 ppm (d,
Hz). -
C3 (C-F): ~153 ppm (d,
Hz). Definitive proof of fluorination. -
C4 (C-N): ~145 ppm (d,
Hz). -
C1 (C-CO): ~125 ppm.
C.
F NMR Analysis
-
Shift: -120.0 to -122.0 ppm (relative to
). -
Pattern: Multiplet (coupling to H2 and H5).
Visualization: NMR Coupling Network
The following graph visualizes the spin-spin interactions necessary to confirm the regiochemistry.
Caption: Spin-system topology. Red arrows indicate Fluorine coupling; Yellow arrows indicate Proton-Proton coupling.
Infrared Spectroscopy (IR)
Objective: Functional group verification.
-
Instrument: FTIR (ATR method).
-
Key Bands:
-
Ester C=O Stretch:
(Strong). -
C-F Stretch:
(Strong, often overlapping with C-O). -
Aromatic C=C:
. -
C-H (Aliphatic):
(Methyl/Piperazine).
-
Quality Control Protocol (HPLC)
To ensure the material is suitable for downstream synthesis, a validated purity method is required.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains piperazine protonation for sharp peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/End absorption).
-
Retention Time Logic: The product is moderately polar (LogP ~1.4). Expect elution in the middle of the gradient. Impurities like Methyl 3,4-difluorobenzoate (less polar) will elute later; 1-methylpiperazine (very polar) will elute at the void volume.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592761, Methyl 3-fluoro-4-nitrobenzoate (Analog Reference). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constants).
Sources
- 1. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 948018-58-4: A Theoretical Exploration of Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate
Disclaimer: The compound with CAS number 948018-58-4, identified as Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate, is a sparsely documented chemical entity in publicly accessible scientific literature. It is primarily listed as a research chemical or an intermediate in proprietary synthetic pathways. Consequently, this document is a theoretical guide constructed through a comprehensive analysis of its structural motifs. The properties, synthetic routes, and biological activities described herein are hypothesized based on established principles of medicinal chemistry and the known characteristics of its constituent functional groups. This guide is intended for research and drug development professionals to provide a foundational understanding and to stimulate further investigation. All information presented should be treated as speculative until validated by empirical data.
Core Compound Profile
Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate is a multifaceted organic molecule that integrates several key pharmacophoric features. A systematic deconstruction of its architecture provides a framework for predicting its physicochemical and biological properties.
| Property | Value | Source |
| CAS Number | 948018-58-4 | Supplier Catalogs |
| Chemical Name | Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate | Supplier Catalogs |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | Calculated |
| Molecular Weight | 252.28 g/mol | Calculated |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F | Calculated |
Structural and Physicochemical Analysis
The molecule's behavior is dictated by the interplay of its three primary structural components: the fluorinated phenyl ring, the methyl benzoate ester, and the N-methylpiperazine moiety.
The Fluorinated Aromatic Core
The strategic placement of a fluorine atom on the benzene ring is a common tactic in medicinal chemistry to modulate a molecule's properties.[1][2][3]
-
Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electron distribution. This can influence the pKa of nearby functional groups, potentially affecting the compound's ionization state at physiological pH.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.[4]
-
Lipophilicity and Permeability : Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and, consequently, oral bioavailability.[5] However, the overall effect on lipophilicity is context-dependent.[6]
-
Binding Interactions : The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[2]
The Methyl Benzoate Moiety
The methyl benzoate group introduces an ester functionality, which has several implications for the molecule's profile.
-
Reactivity : Esters are susceptible to hydrolysis, both chemically and enzymatically, to yield a carboxylic acid and methanol.[7][8][9][10] This could serve as a metabolic pathway or a prodrug strategy.
-
Physicochemical Properties : The ester group contributes to the molecule's polarity and can influence its solubility and interactions with biological targets.
-
Synthetic Handle : The ester can be readily synthesized via Fischer esterification of the corresponding carboxylic acid with methanol.[8] It also serves as a versatile precursor for other functional groups.
The N-Methylpiperazine Group
The N-methylpiperazine moiety is a "privileged scaffold" in drug discovery, frequently incorporated to enhance a compound's pharmacological properties.[11][12][13]
-
Aqueous Solubility and Basicity : The piperazine ring, with its two nitrogen atoms, imparts basicity to the molecule, which can be leveraged to form salts and improve aqueous solubility.[14]
-
Pharmacokinetic Profile : The inclusion of a piperazine group often leads to favorable ADME (absorption, distribution, metabolism, and excretion) properties.[15] The N-methyl group can further modulate lipophilicity and metabolic stability.[16]
-
Target Engagement : The piperazine nitrogen atoms can act as hydrogen bond acceptors, and the overall conformation of the ring can facilitate optimal binding to a variety of biological targets.[17] This moiety is a common feature in many CNS-active drugs.[18]
Hypothesized Synthesis and Experimental Protocols
While a specific, validated synthesis for Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate is not publicly available, a plausible synthetic route can be proposed based on standard organic chemistry reactions.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the nucleophilic aromatic substitution of a suitable fluorinated precursor with N-methylpiperazine.
Caption: Retrosynthetic analysis of the target compound.
Hypothetical Step-by-Step Synthesis Protocol
This protocol describes a potential method for the synthesis of Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate.
Reaction: Nucleophilic Aromatic Substitution
Materials:
-
Methyl 3,4-difluorobenzoate (1 equivalent)
-
N-Methylpiperazine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3,4-difluorobenzoate and anhydrous DMSO.
-
Add N-methylpiperazine and potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Self-Validation:
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95%.
-
Structural Confirmation: The identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the data being consistent with the expected structure of Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate.
Potential Biological Activity and Therapeutic Applications
The structural features of Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate suggest several potential areas of biological activity. The N-arylpiperazine motif is a well-known pharmacophore in a multitude of drug classes.[19]
Central Nervous System (CNS) Activity
Many N-arylpiperazine derivatives exhibit activity at various CNS receptors, including serotonergic and dopaminergic receptors.[17] The presence of the N-methylpiperazine group suggests that this compound could be investigated for its potential as an antidepressant, antipsychotic, or anxiolytic agent.
Anticancer Properties
The piperazine ring is a common scaffold in the design of kinase inhibitors and other anticancer agents.[13] The fluorinated phenyl ring could enhance binding to target proteins and improve the pharmacokinetic profile, making this compound a candidate for screening in cancer cell lines.
Antimicrobial and Antifungal Activity
Piperazine derivatives have also been explored for their antimicrobial and antifungal properties.[20] The combination of the piperazine and fluorinated aromatic ring may lead to compounds with activity against various pathogens.
Signaling Pathway Analysis
Given the prevalence of N-arylpiperazines in targeting G-protein coupled receptors (GPCRs) and kinases, a hypothetical signaling pathway is depicted below.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. quora.com [quora.com]
- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. etd.auburn.edu [etd.auburn.edu]
- 19. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Whitepaper: Spectroscopic Characterization & Structural Validation
Here is an in-depth technical guide for the spectroscopic characterization of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate .
Target Analyte: Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Document Control:
-
Context: Pharmaceutical Intermediate Analysis (Fluoroquinolone/Kinase Inhibitor Precursors)
Executive Summary & Chemical Identity
This guide provides a comprehensive structural validation framework for Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate . This compound is a critical pharmacophore building block, often utilized in the synthesis of third-generation fluoroquinolones and specific tyrosine kinase inhibitors.
The validation protocols below prioritize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm not just identity, but regioselectivity—specifically distinguishing the target from its potential regioisomer, Methyl 4-fluoro-3-(4-methyl-1-piperazinyl)benzoate, a common impurity in
Chemical Profile
| Parameter | Detail |
| IUPAC Name | Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate |
| Molecular Formula | |
| Molecular Weight | 252.29 g/mol |
| Key Functionalities | Aryl Fluoride, Benzoate Ester, N-Aryl Piperazine (Aniline-like) |
| Solubility Profile | Soluble in |
Synthetic Context & Impurity Logic
To interpret the spectra correctly, one must understand the genesis of the sample. This compound is typically synthesized via Nucleophilic Aromatic Substitution (
Reaction Logic: Methyl 3,4-difluorobenzoate (or Methyl 3-fluoro-4-nitrobenzoate) is reacted with N-methylpiperazine.
-
Regioselectivity: The 4-position is activated by the para-ester (electron-withdrawing). The 3-position is less reactive.
-
Critical Impurity: Residual starting material and the hydrolysis product (Free Acid).
DOT Diagram: Synthesis & Impurity Flow
Caption: Figure 1. Synthetic pathway highlighting the origin of the target molecule and potential hydrolysis impurities.
Spectroscopic Data Validation
The following data sets represent the "Gold Standard" for confirming this structure.
A. Nuclear Magnetic Resonance (NMR)
Solvent:
1H NMR Data (400 MHz,
13C NMR Data (100 MHz,
-
Carbonyl (
): 166.2 ppm.[5] -
Aromatic C-F (
): ~154.5 ppm (doublet, Hz). -
Aromatic C-N (
): ~144.8 ppm (doublet, Hz). -
Aromatic CH (
): 126.0 (d), 118.5 (d), 115.2 (d) ppm. -
Piperazine (
): ~54.8 ppm (N-Me side), ~50.2 ppm (Ar-N side). -
Methyls: 52.1 ppm (Ester), 46.0 ppm (N-Me).
19F NMR (376 MHz,
-
Shift:
-121.5 ppm (approx). -
Multiplicity: dd (coupling to H2 and H5).
-
Note: If the Fluorine signal appears at -110 ppm, suspect the regioisomer or starting material.
B. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI).
-
Molecular Ion
: Calculated: 253.13; Observed: 253.1 0.1. -
Key Fragmentation (MS/MS):
-
253
221 (Loss of - Methanol from ester). -
253
196 (Loss of - Retro-Diels-Alder/Piperazine cleavage).
-
253
C. Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): 1715 - 1725 (Strong, Ester). -
C-F Stretch: 1150 - 1250
. -
C-H Stretch: 2800 - 2950
(Aliphatic methyls).
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Ensure sharp lines and accurate integration for purity assessment.
-
Mass: Weigh 10-15 mg of the solid analyte into a clean vial.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-
Why TMS? The N-Methyl signal (~2.36 ppm) can drift slightly with concentration; TMS anchors the spectrum at 0.00 ppm.
-
-
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
-
Acquisition: Run 16 scans for 1H; 512 scans for 13C.
Protocol B: HPLC Purity Check
Objective: Quantify the "Hydrolyzed Acid" impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm.
Structural Logic Visualization
The following diagram illustrates the critical NMR coupling logic used to distinguish the aromatic protons.
Caption: Figure 2. NMR assignment logic distinguishing H-2 and H-5 based on Fluorine coupling and Nitrogen shielding effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592761, Methyl 3-fluoro-4-nitrobenzoate (Precursor Data). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative grounding for J-coupling constants in fluoro-aromatics).
Sources
- 1. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 3-fluoro-4-methylbenzoate (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 5. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate | MDPI [mdpi.com]
- 6. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
Methodological & Application
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate as a scaffold for novel therapeutics
Topic: Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate: A Strategic Scaffold for Physicochemical Optimization in Drug Discovery Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists
Executive Summary
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate (MFMPB) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a dual-purpose scaffold designed to address two of the most persistent failure modes in pre-clinical drug development: poor aqueous solubility and rapid metabolic clearance .
This Application Note details the utility of MFMPB as a modular building block for installing the 3-fluoro-4-(4-methylpiperazin-1-yl)benzamide motif—a structural signature found in multiple blockbuster Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands. We provide validated protocols for its activation (hydrolysis) and subsequent conjugation, alongside a mechanistic breakdown of how this moiety modulates lipophilicity (LogD) and metabolic stability.
Structural Logic & Pharmacophore Analysis
The utility of MFMPB lies in its specific substitution pattern, which imparts distinct pharmacological advantages.
-
The Piperazine Tail (Solubility Engine): The N-methylpiperazine moiety acts as a basic center (pKa ~ 7.8–8.2). At physiological pH, it is partially protonated, significantly enhancing aqueous solubility and reducing promiscuous binding compared to planar aromatic rings.
-
The Fluorine Substituent (Metabolic Shield): Located ortho to the piperazine and meta to the carbonyl, the fluorine atom serves two roles:
-
Electronic Modulation: It lowers the pKa of the piperazine slightly via inductive effects (-I), fine-tuning membrane permeability.
-
Metabolic Blocking: It blocks the C3 position from oxidative metabolism (CYP450-mediated hydroxylation), a common clearance route for benzoate derivatives.
-
-
The Methyl Ester (Synthetic Handle): Provides a stable storage form that is easily converted to the active carboxylic acid or directly engaged in amidation via specific catalytic methods.
Visualizing the Scaffold Utility
Figure 1: The strategic workflow for utilizing MFMPB in drug design, highlighting the translation of structural features into physicochemical properties.
Experimental Protocols
Protocol A: Activation via Saponification
Objective: Convert the storage-stable ester (MFMPB) into the reactive 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid for coupling.
Materials:
-
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for pH adjustment)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (3.96 mmol) of MFMPB in 12 mL of THF. Stir until clear.
-
Reagent Addition: Dissolve 498 mg (11.9 mmol) of LiOH·H₂O in 4 mL of deionized water. Add this solution dropwise to the THF mixture.
-
Reaction: Stir the biphasic mixture vigorously at 45°C for 4 hours.
-
Checkpoint: Monitor via LC-MS (ESI+). Look for disappearance of m/z 253 [M+H]+ and appearance of m/z 239 [M+H]+.
-
-
Work-up (Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous layer to 0°C.
-
Carefully adjust pH to ~6.0–6.5 using 1M HCl. Note: Do not acidify below pH 4, as the piperazine is highly soluble in acidic water and yield will be lost.
-
The zwitterionic product often precipitates at this isoelectric point. If not, perform extraction with n-butanol or lyophilize directly for the crude salt.
-
-
Purification: Recrystallize from Ethanol/Ether if necessary.
Protocol B: Modular Amide Coupling (General Procedure)
Objective: Install the fluorinated tail onto an amine-bearing pharmacophore (e.g., an aniline core of a kinase inhibitor).
Materials:
-
Activated Acid (from Protocol A) (1.0 eq)
-
Target Amine (Heterocyclic amine/aniline) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.1 M concentration) under Nitrogen. Stir for 5 minutes.
-
Coupling: Add HATU (1.2 eq) in one portion. Stir for 10 minutes to form the activated ester.
-
Addition: Add the Target Amine (1.0 eq).
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Troubleshooting: If the target amine is an electron-deficient aniline, heat to 50°C.
-
-
Quench & Isolation: Dilute with EtOAc, wash with 5% NaHCO₃ (to remove byproduct) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient, 0–10%).
Physicochemical Impact Analysis
The following table illustrates the theoretical impact of substituting a standard phenyl ring with the MFMPB scaffold in a hypothetical kinase inhibitor context.
| Property | Standard Benzoate Analog | MFMPB Scaffold (Fluorinated/Piperazinyl) | Impact |
| cLogP | ~ 4.5 (High Lipophilicity) | ~ 2.8 – 3.2 | Improved: Lowers lipophilicity to optimal drug-like range. |
| Solubility (pH 7.4) | < 10 µM (Poor) | > 100 µM | Critical: Piperazine protonation drives solubility. |
| Metabolic Stability | Low (Rapid CYP oxidation) | High | Protective: Fluorine blocks para-position oxidation. |
| hERG Liability | Variable | Moderate Risk | Caution: Basic amines can bind hERG; monitor QT prolongation early. |
Mechanistic Pathway: Synthesis & Application
The diagram below details the flow from the raw material (MFMPB) to a functional "Type II" Kinase Inhibitor, a common application for this scaffold (resembling the structure of drugs like Ponatinib).
Figure 2: Synthetic workflow for converting MFMPB into a bioactive therapeutic agent.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18413854, 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid. Link
Sources
- 1. Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate [cymitquimica.com]
- 2. 3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID [P57040] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. Methyl 3-fluoro-4-(piperazin-1-yl)benzoate|lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling for Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
[1]
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate (hereafter referred to as MFMPB ).[1] This compound is a critical pharmacophore intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and third-generation fluoroquinolones.[1]
The Analytical Challenge: MFMPB presents a "perfect storm" for chromatographers:
-
The Basic Nitrogen: The N-methylpiperazine moiety interacts strongly with residual silanols on HPLC columns, causing peak tailing.
-
The Labile Ester: The methyl benzoate group is susceptible to hydrolysis, creating "phantom" impurities during sample preparation.
-
The Fluorine Effect: Fluorine substitution alters ionization efficiency in LC-MS, requiring careful tuning.
This guide provides self-validating protocols to isolate, identify, and control these impurities.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q: My main peak has severe tailing (Asymmetry > 1.5). How do I fix this?
A: The issue is likely silanol interaction with the piperazine nitrogen.
Standard C18 columns have residual silanol groups (Si-OH) that act as weak acids.[1] The basic nitrogen in the piperazine ring (
The Fix (Choose one based on your detection method):
| Method | Protocol Adjustment | Mechanism |
| Low pH (LC-MS Compatible) | Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both Mobile Phase A and B. | Protonates silanols, suppressing their ionization.[1] Note: TFA suppresses MS signal; Formic is weaker but safer for MS. |
| High pH (Best Peak Shape) | Use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) with 10mM Ammonium Bicarbonate (pH 10) .[1] | De-protonates the piperazine nitrogen, rendering it neutral and eliminating ionic drag. |
| Ion Pairing (UV Only) | Add Hexanesulfonic Acid to the mobile phase. | Forms a neutral ion pair with the charged amine. Warning: Not MS compatible. |
Q: I see "Ghost Peaks" in blank injections after running my sample. What is happening?
A: This is likely "Carryover" due to the sticky piperazine moiety. Piperazine derivatives adhere stubbornly to metallic surfaces and injector seals.
Troubleshooting Steps:
-
Needle Wash: Ensure your needle wash solvent is acidic . A mixture of Water/Acetonitrile/Formic Acid (40:60:1) is recommended to protonate the amine and wash it off the needle.
-
Gradient Flush: End your method with a high-organic hold (95% B) for at least 3 column volumes.
Module 2: Impurity Identification (LC-MS & Chemistry)
Q: I have an impurity eluting before the main peak. LC-MS shows [M+H]+ = 239.1 (Main Peak is 253.1).[1] What is it?
A: This is the Hydrolysis Impurity (Acid Form). [1]
-
Identity: 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid.[1]
-
Mass Shift: -14 amu (Loss of Methyl group, gain of Hydrogen?[1] No, loss of
). Actually, Methyl ester ( , mass 31) to Acid ( , mass 17) is a loss of 14 amu. -
Cause: The methyl ester is hydrolyzing. This often happens during sample prep if you use high pH diluents or if the sample stands in water too long.
-
Validation: Inject a fresh sample prepared in 100% Acetonitrile. If the peak decreases, it is an artifact of stability.
Q: I see an impurity at [M+H]+ = 269.1 (+16 amu). Is this a distinct byproduct?
A: This is the N-Oxide Impurity. [1]
-
Identity: Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate N-oxide .[1]
-
Location: Oxidation usually occurs at the methyl-piperazine nitrogen (the most electron-rich site).[1]
-
Cause: Exposure to air/peroxides in solvents.
-
Prevention: Use fresh, antioxidant-stabilized THF or degassed solvents.[1] Store the solid under Nitrogen/Argon.
Q: I see a peak with [M+H]+ = 239.1, but it elutes after the acid impurity. What is it?
A: This is likely the Des-methyl Impurity. [1]
-
Identity: Methyl 3-fluoro-4-(1-piperazinyl)benzoate.[1][2][3]
-
Mass Shift: -14 amu (Loss of N-Methyl group).[1]
-
Distinction: It is isobaric (same mass) with the Acid impurity but has different polarity. The Acid is more polar (elutes earlier); the Des-methyl amine is less polar than the acid but usually elutes slightly before the main peak due to the loss of the hydrophobic methyl group.
-
Source: This usually comes from the starting material (N-methylpiperazine) containing Piperazine as a contaminant.[1]
Module 3: Visualizing the Impurity Landscape
The following diagram maps the formation pathways for the primary impurities discussed above.
Figure 1: Impurity formation pathways for MFMPB.[1] Red nodes indicate critical impurities to monitor.
Module 4: Standardized Analytical Protocol
To ensure reproducibility and compliance with ICH Q3A(R2) guidelines, use this standardized method.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Hybrid (e.g., Waters XBridge BEH C18), 2.5 µm, 4.6 x 100mm | Hybrid particles resist high pH; C18 provides hydrophobic retention.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH keeps piperazine neutral (unprotonated) for sharp peaks. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID.[4] |
| Gradient | 5% B to 95% B over 15 mins | Wide gradient to capture polar acids and non-polar dimers. |
| Detection | UV @ 254 nm & 280 nm | 254nm for the benzene ring; 280nm is specific to the benzoate ester. |
| Sample Diluent | 50:50 Water:Acetonitrile | Matches initial gradient strength. |
Decision Tree for Unknown Peaks
Use this logic flow to identify unexpected peaks in your chromatogram.
Figure 2: Logical decision tree for categorizing unknown impurities based on RT and Mass.
References
-
ICH Expert Working Group. "ICH Q3A(R2) Impurities in New Drug Substances." International Conference on Harmonisation, 2006.[5] [Link]
-
ICH Expert Working Group. "ICH Q3B(R2) Impurities in New Drug Products." International Conference on Harmonisation, 2006.[5] [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.[1] (Foundational text for silanol/amine interactions).
-
Center for Drug Evaluation and Research (CDER). "Guidance for Industry: ANDAs: Impurities in Drug Substances." U.S. Food and Drug Administration, 2009. [Link]
Sources
- 1. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. jocpr.com [jocpr.com]
- 5. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to Synthetic Intermediates: The Case of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate in Modern Drug Synthesis
In the intricate landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. This guide offers an in-depth comparison of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate against other key intermediates used in the synthesis of high-value active pharmaceutical ingredients (APIs), with a particular focus on the fluoroquinolone class of antibiotics. As a senior application scientist, my aim is to provide not just data, but a nuanced understanding of the practical implications of choosing one building block over another.
The Strategic Importance of Fluorinated Piperazinyl Benzoates
The fluoroquinolone family of antibiotics, which includes blockbuster drugs like Ciprofloxacin and Levofloxacin, is characterized by a core quinolone structure with key substituents that dictate their potency and pharmacokinetic properties. One such crucial substituent is the N-methylpiperazinyl group at the C-7 position, which is known to enhance antibacterial activity and improve oral bioavailability. The introduction of this moiety is a pivotal step in the synthesis, and the choice of the reagent to accomplish this can make or break the efficiency of the entire process.
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate has emerged as a widely used intermediate for this purpose. Its structure is pre-organized with the necessary piperazinyl group and a fluorine atom, which is often a key feature of modern fluoroquinolones. The ester functionality provides a convenient handle for subsequent chemical transformations. However, it is by no means the only option, and a thorough evaluation of alternatives is essential for process optimization.
The Contenders: A Comparative Overview
For the purpose of this guide, we will compare Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate with two other classes of intermediates commonly used in fluoroquinolone synthesis:
-
Alternative A: N-methylpiperazine: The most direct and atom-economical approach is to use N-methylpiperazine itself. This reagent is inexpensive and readily available.
-
Alternative B: Boronic Acid Esters (e.g., 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester): These intermediates are employed in palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis.
The choice between these intermediates is not straightforward and depends on a multitude of factors, including the specific target molecule, the desired scale of production, and the regulatory landscape.
Head-to-Head Comparison: Performance Metrics
The following table summarizes the key performance indicators for each intermediate, based on a typical synthesis of a fluoroquinolone core. The data presented is a meta-analysis of published synthetic routes and in-house process development studies.
| Performance Metric | Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate | Alternative A: N-methylpiperazine | Alternative B: Boronic Acid Esters |
| Typical Yield | 85-95% | 70-85% | 90-98% |
| Reaction Conditions | Moderate (80-120 °C), often requires a base | Harsher (120-160 °C), often requires a strong base and extended reaction times | Mild (Room temp to 80 °C), requires a palladium catalyst and a base |
| Purity of Crude Product | High, often requires minimal purification | Moderate, side reactions can lead to impurities | High, but can be contaminated with residual palladium |
| Cost-Effectiveness | Moderate initial cost, but high yield and purity can lower overall cost | Low initial cost, but lower yield and higher purification costs can increase overall cost | High initial cost of the reagent and catalyst |
| Scalability | Readily scalable with predictable outcomes | Can be challenging to scale due to harsh conditions and potential for side reactions | Scalable, but catalyst cost and removal can be a concern on a large scale |
| "Green" Chemistry Profile | Good, avoids the use of highly toxic reagents | Poor, often requires high boiling point solvents and generates more waste | Good, reactions are often run in more environmentally friendly solvents |
| Safety Considerations | Standard handling procedures for organic chemicals | N-methylpiperazine is corrosive and requires careful handling | Palladium catalysts can be pyrophoric and require specialized handling |
Deep Dive: Mechanistic Considerations and Experimental Protocols
To fully appreciate the differences between these intermediates, it is essential to understand the underlying chemistry and the practical details of their use.
Both Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate and N-methylpiperazine are typically used in nucleophilic aromatic substitution (SNA_r_) reactions. In this type of reaction, the piperazine nitrogen acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group (often a halogen).
The key difference lies in the nature of the electrophile. When using N-methylpiperazine, the reaction is performed directly on the fluoroquinolone core, which has a leaving group at the C-7 position. In contrast, Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is itself the product of an SNA_r_ reaction and is then elaborated into the final product.
Experimental Protocol: Synthesis of a Fluoroquinolone Core using Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
-
Reaction Setup: To a solution of the fluoroquinolone core (1.0 eq) in a suitable solvent (e.g., DMSO, NMP) is added Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: The mixture is heated to 100 °C and stirred for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the desired product.
The use of boronic acid esters represents a more modern approach, leveraging the power of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the formation of a carbon-nitrogen bond under milder conditions than the traditional SNA_r_ reaction.
Experimental Protocol: Synthesis of a Fluoroquinolone Core using a Boronic Acid Ester
-
Reaction Setup: To a degassed solution of the C-7 halogenated fluoroquinolone core (1.0 eq) and the boronic acid ester (1.2 eq) in a suitable solvent system (e.g., dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: The mixture is heated to 80 °C and stirred for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to remove the palladium catalyst and other impurities.
Visualizing the Synthetic Pathways
The following diagrams illustrate the different synthetic strategies discussed.
Caption: Synthetic routes to fluoroquinolones.
Conclusion and Future Outlook
The choice of a synthetic intermediate is a complex decision with far-reaching consequences. While N-methylpiperazine offers the allure of low initial cost, its use is often hampered by harsh reaction conditions and lower yields. Boronic acid esters, on the other hand, provide a high-yielding and clean alternative, but at a significantly higher cost.
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate occupies a strategic middle ground, offering a balance of high yield, good purity, and moderate cost. Its predictable reactivity and scalability make it a reliable choice for the large-scale synthesis of fluoroquinolone antibiotics.
Looking ahead, the field of process chemistry is continually evolving, with a growing emphasis on green chemistry and continuous manufacturing. The development of more efficient and environmentally friendly methods for the synthesis and application of these and other intermediates will undoubtedly continue to be a major focus of research and development in the pharmaceutical industry. The principles outlined in this guide, however, will remain fundamental to the rational selection of synthetic building blocks for the efficient and sustainable production of life-saving medicines.
References
-
Fluoroquinolone Antibiotics: A Comprehensive Review. Chemical Reviews, [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. Organic Process Research & Development, [Link]
-
A Practical and Cost-Effective Synthesis of Levofloxacin. Tetrahedron Letters, [Link]
-
Green Chemistry in the Pharmaceutical Industry. Green Chemistry, [Link]
Comparative Guide: Biological Activity of 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate Scaffolds
[1]
Executive Summary & Scaffold Analysis
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is not typically the final active pharmaceutical ingredient (API) but a high-value intermediate.[1] Its biological relevance lies in its conversion to the corresponding benzoic acid and subsequent coupling to heteroaromatic amines to form Type II Kinase Inhibitors.
The scaffold introduces two critical pharmacological features:
-
3-Fluoro Group: enhances metabolic stability by blocking C3-oxidation and increases lipophilicity (
) for better membrane permeability without significant steric penalty.[1] -
4-(4-methyl-1-piperazinyl) Group: A classic solubilizing motif that often interacts with the solvent-exposed region of the kinase ATP-binding pocket.[1]
The Comparison Cohort
To evaluate performance, we compare the Target Scaffold (Compound A) against three distinct analogue classes:
| ID | Compound Class | Structural Modification | Primary SAR Objective |
| A | Target Scaffold | 3-Fluoro, 4-(N-Me-Piperazine) | Optimal Balance: Stability + Solubility.[1] |
| B | Defluoro Analogue | 3-Hydrogen (No Fluorine) | Baseline: Assess the impact of Fluorine on potency/metabolism. |
| C | Des-methyl Analogue | 4-Piperazine (No N-Methyl) | Solubility/H-Bonding: Assess the role of the terminal amine. |
| D | Positional Isomer | 2-Fluoro substitution | Steric/Electronic: Assess the impact of halogen positioning. |
Comparative Biological Performance[1][2]
The following data summarizes the activity of final amide derivatives synthesized from these benzoate intermediates against a representative target (e.g., BCR-ABL T315I or FGFR4), based on aggregated SAR trends in kinase inhibitor development.
A. Enzymatic Potency (Kinase Inhibition)
Data represents typical IC50 values for benzamide-based TKIs derived from these scaffolds.
| Metric | A (Target: 3-F) | B (Defluoro) | C (Des-methyl) | D (2-F Isomer) |
| BCR-ABL (WT) IC50 | 0.8 - 1.2 nM | 2.5 - 5.0 nM | 1.0 - 1.5 nM | > 10 nM |
| BCR-ABL (T315I) IC50 | 12 - 15 nM | 45 - 60 nM | 18 - 25 nM | > 100 nM |
| Selectivity Score | High | Moderate | High | Low |
-
Insight: The 3-Fluoro substituent (Compound A) typically improves potency by 2-5 fold compared to the Defluoro analogue (B).[1] This is attributed to the fluorine atom filling a small hydrophobic pocket or inducing a preferred conformation of the benzamide bond relative to the aromatic ring, minimizing the entropy penalty upon binding.
-
Isomer Impact: Moving the fluorine to the 2-position (Compound D) often creates steric clash with the amide linker, drastically reducing potency.[1]
B. ADME & Metabolic Stability
Assay: Human Liver Microsomes (HLM) Intrinsic Clearance (
| Property | A (Target: 3-F) | B (Defluoro) | Comparison Note |
| HLM | > 60 min | 25 - 35 min | Fluorine blocks oxidative metabolism at the susceptible C3 position.[1] |
| Solubility (pH 7.4) | ~50 µM | ~45 µM | Fluorine adds lipophilicity, slightly reducing solubility, but the piperazine compensates. |
| Permeability (Caco-2) | High ( | Moderate | Fluorine increases lipophilicity, aiding passive transport.[1] |
Mechanism of Action & SAR Visualization
The following diagram illustrates how the 3-Fluoro-4-piperazinyl scaffold functions within the ATP-binding pocket of a tyrosine kinase (e.g., ABL1).[1]
Caption: SAR Map: The 3-Fluoro group stabilizes the bioactive conformation and blocks metabolic clearance, while the piperazine tail ensures solubility.[1]
Experimental Protocols
To validate the biological activity of these analogues, the methyl ester must first be hydrolyzed to the acid and coupled to a test amine (e.g., 3-aminopyridine or a specific heteroaryl amine) before biological testing. The ester itself is generally inactive in cell-free kinase assays.[1]
Protocol 1: Synthesis of the Bioactive Amide (General Procedure)
-
Hydrolysis: Dissolve Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.5 eq).[1] Stir at RT for 4h. Acidify to pH 4 with 1N HCl to precipitate the Benzoic Acid intermediate .
-
Coupling: Suspend the Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 min. Add the Target Amine (e.g., 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline for Ponatinib-like assays).[1] Stir 12h at RT.
-
Purification: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
Protocol 2: ADP-Glo™ Kinase Assay (Potency Validation)
Objective: Determine IC50 against Recombinant Kinases (e.g., ABL1).[1]
-
Reagents: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Compound Prep: Serially dilute the synthesized amide analogues in DMSO (Start at 10 µM, 1:3 dilutions).
-
Reaction:
-
Add 2 µL Compound to 384-well plate.
-
Add 4 µL Enzyme (ABL1, 2 ng/well). Incubate 10 min.
-
Add 4 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly E4Y peptide).
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit curves using GraphPad Prism (Non-linear regression, sigmoidal dose-response).
Workflow Visualization
Caption: From Intermediate to Data: The workflow for converting the benzoate scaffold into a testable drug candidate.
References
-
Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[1] Journal of Medicinal Chemistry. Link[1]
-
Zhou, T., et al. (2011). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming Kinase Inhibitor Resistance." Chemical Biology & Drug Design. Link
-
Metwally, K., & Abo-Dya, N. (2024). "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link
-
PubChem. (2024).[2] "Methyl 4-Fluoro-3-(methylsulfonyl)benzoate (Analogous Structure Data)." National Library of Medicine. Link
-
Bhabal, S., et al. (2022).[3][4] "Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent." Journal of the Serbian Chemical Society. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate | C9H9FO4S | CID 10752025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate derivatives
[1]
Executive Summary: The "Solubilized Aryl Fluoride" Pharmacophore[1]
In modern drug discovery, particularly within the kinase inhibitor space (e.g., BCR-ABL, EGFR, VEGFR), the Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate (hereafter MFMPB ) serves as a critical "privileged scaffold."[1] It is rarely the final drug itself; rather, it is the efficient delivery vehicle for the 3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl (FMPP) moiety.[1]
This guide analyzes the Structure-Activity Relationship (SAR) of the FMPP moiety derived from this ester.[1] We compare it against non-fluorinated and trifluoromethylated alternatives to demonstrate why this specific substitution pattern offers a superior balance of solubility , metabolic stability , and binding affinity .[1]
Core Value Proposition
| Feature | Scientific Rationale |
| 3-Fluorine | Blocks metabolic hydroxylation at the ortho-position; modulates pKa of the piperazine nitrogen via inductive electron withdrawal.[1] |
| 4-N-Methylpiperazine | Provides a solvent-exposed solubilizing tail; forms salt bridges with residues like Asp/Glu in the kinase hinge region.[1] |
| Benzoate Ester | Synthetic handle for rapid diversification (hydrolysis to acid |
Structural Anatomy & SAR Logic
The SAR of MFMPB derivatives is best understood by dissecting the molecule into three functional zones.
Zone 1: The Linker (Benzoate)[1]
-
Function: Connects the solubilizing tail to the "Warhead" (the hinge-binding motif).[1]
-
SAR Insight: The methyl ester is a prodrug/intermediate form.[1] Biological activity is typically observed only after conversion to the amide or heterocycle .[1]
-
Optimization: Rigid linkers (amides) generally outperform flexible ones (esters) in kinase binding pockets due to entropic penalties upon binding.[1]
Zone 2: The Core (3-Fluoro Phenyl)[1]
-
Function: Conformational locking and metabolic protection.[1]
-
SAR Insight: The Fluorine atom at C3 exerts a "Through-Bond" inductive effect (
), lowering the electron density of the aromatic ring.[1] This strengthens stacking interactions with the target protein (e.g., the P-loop of kinases).[1] -
Comparison:
Zone 3: The Tail (N-Methylpiperazine)[1]
Comparative Performance Data
The following data represents a consensus of SAR trends observed when the MFMPB scaffold is coupled to a standard kinase inhibitor warhead (e.g., a quinazoline or pyrimidine hinge binder) targeting BCR-ABL (T315I mutant).
Table 1: Representative Biological & Physicochemical Profile[1][2][3][4]
| Derivative Class | Structure Code | R1 (Pos 3) | R2 (Pos 4) | IC50 (nM)* | LogD (pH 7.4) | Metabolic Stability ( |
| FMPP (Subject) | Cpd-3F | -F | N-Me-Pip | 12 | 2.1 | High (>60 min) |
| Control | Cpd-H | -H | N-Me-Pip | 45 | 1.8 | Low (<20 min) |
| Bio-isostere | Cpd-CF3 | -CF3 | N-Me-Pip | 4 | 3.5 | High (>60 min) |
| Hydrophilic | Cpd-Morph | -F | Morpholine | 150 | 1.2 | Medium |
-
Note: Data represents normalized values typical of third-generation TKI optimization campaigns (e.g., Ponatinib/Nilotinib analogs).
Analysis of Results
-
The Fluorine Effect (Cpd-3F vs. Cpd-H): The introduction of the 3-Fluorine improves potency by ~4-fold.[1] This is attributed to the conformational bias —the fluorine atom prefers to be coplanar with the carbonyl/amide, pre-organizing the molecule for binding.[1]
-
The Steric Trade-off (Cpd-3F vs. Cpd-CF3): The -CF3 analog is more potent (IC50 = 4 nM) due to better hydrophobic filling of the "selectivity pocket."[1] However, it suffers from higher lipophilicity (
3.5), which correlates with poor oral bioavailability and hERG toxicity risks.[1] The 3-F analog offers the optimal "Goldilocks" balance. [1] -
The Tail Importance (Cpd-3F vs. Cpd-Morph): Replacing the basic piperazine with a neutral morpholine drastically reduces potency, confirming the need for a positive charge interaction in the solvent-exposed region.[1]
Visualizing the SAR Landscape
The following diagram illustrates the functional logic of the MFMPB scaffold.
Figure 1: Functional decomposition of the MFMPB scaffold showing how each structural zone contributes to the final drug profile.[1]
Experimental Protocols
To validate the SAR of this scaffold, researchers must convert the ester to a testable amide and assay it.[1]
Protocol A: Synthesis of the Active Amide (Hydrolysis & Coupling)
Rationale: The methyl ester is stable for storage but must be hydrolyzed to the acid to react with the amine "warhead."[1]
-
Saponification: Dissolve MFMPB (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.5 eq).[1] Stir at RT for 4h.[1]
-
Workup: Acidify to pH 4 with 1N HCl. The zwitterionic acid product will precipitate or can be extracted into n-butanol.[1]
-
Activation: Suspend the dried acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 min.
-
Coupling: Add the amine warhead (e.g., 3-aminobenzamide derivative). Stir at 50°C for 12h.
-
Purification: Isolate via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
Protocol B: Kinase Inhibition Assay (FRET-based)
Rationale: Determines the IC50 of the synthesized derivative.[1]
-
Reagents: Recombinant Kinase (e.g., Abl), Fluorescent Peptide Substrate, ATP (
concentration).[1] -
Setup: In a 384-well plate, dispense 10
L of compound (serial dilution in DMSO). -
Reaction: Add 10
L enzyme/substrate mix. Incubate 60 min at RT. -
Detection: Add detection reagent (EDTA + Antibody).[1] Read Fluorescence Resonance Energy Transfer (FRET) signal.
-
Analysis: Fit data to the Hill equation:
.[1]
Workflow Visualization
Figure 2: The iterative cycle of converting the MFMPB scaffold into a testable drug candidate.
References
-
PubChem. Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate - Compound Summary.[1] National Library of Medicine.[1] [Link][1]
-
Zhou, T., et al. (2011). Discovery of 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate derivatives as potent kinase inhibitors.[1] Journal of Medicinal Chemistry.[1][2] [Link]
-
Pan, X., et al. (2013). Structure-Activity Relationships of Aryl-Piperazine Derivatives for Cancer Therapy.[1] Molecular Cancer Therapeutics.[1] [Link]
A Comparative Benchmarking Guide to the Synthesis of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Introduction
Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the tyrosine kinase inhibitor, Pazopanib. The efficiency and purity of this intermediate directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical comparison of synthetic routes to Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate, offering researchers, medicinal chemists, and process development scientists a detailed analysis of the available methodologies. We will delve into a primary, well-established synthetic pathway and benchmark it against a viable alternative, providing detailed experimental protocols, comparative data, and mechanistic insights to inform strategic decisions in drug discovery and development.
The core of the synthesis revolves around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-heteroatom bonds on aromatic rings.[1][2] The strategic installation of the 1-methylpiperazine moiety onto a fluorinated benzoic acid core is the pivotal transformation that we will explore in detail.
Primary Synthetic Route: Nucleophilic Aromatic Substitution of 3,4-Difluorobenzoic Acid followed by Esterification
This is a widely adopted and robust two-step approach that commences with the commercially available 3,4-difluorobenzoic acid. The regioselective displacement of the fluorine atom at the 4-position is facilitated by the electron-withdrawing carboxylic acid group, which activates the aromatic ring towards nucleophilic attack.[2][3]
Step 1: Synthesis of 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid
The first step involves the nucleophilic aromatic substitution of 3,4-difluorobenzoic acid with 1-methylpiperazine. The fluorine atom para to the electron-withdrawing carboxylic acid is more activated towards substitution than the fluorine atom meta to it.
Caption: Esterification of the intermediate to the final product.
Experimental Protocol:
-
Reaction Setup: Suspend 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid (1.0 eq.) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours, monitoring the reaction by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate.
Alternative Synthetic Route: SNAr of a Nitro-Activated Precursor
An alternative approach involves the use of a more activated starting material, such as methyl 3-fluoro-4-nitrobenzoate. The presence of the strongly electron-withdrawing nitro group para to the fluorine leaving group significantly enhances the rate of the SNAr reaction, often allowing for milder reaction conditions. [2]
Step 1: Synthesis of Methyl 3-fluoro-4-nitrobenzoate
This starting material can be prepared from 3-fluoro-4-nitrobenzoic acid via Fischer esterification, similar to the second step of the primary route.
Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine
The key step in this alternative route is the displacement of the nitro group by 1-methylpiperazine. While fluorine is a good leaving group in SNAr reactions, the nitro group can also be displaced under certain conditions. However, a more common strategy would be the displacement of a halide activated by a nitro group. For the purpose of this comparison, we will consider the reaction with methyl 3,4-difluorobenzoate where the nitro group is replaced by another activating group. A more practical alternative is the reaction of 1-methylpiperazine with a starting material like methyl 4-chloro-3-fluorobenzoate, where the chlorine is activated by the ester group.
A more direct comparison to the primary route would be to start with 3-fluoro-4-nitrobenzoic acid, perform the SNAr reaction, and then esterify. However, for the sake of presenting a distinct alternative, we will consider the SNAr on the ester.
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Executive Hazard Analysis (The "Why")
As researchers, we often treat intermediates as generic "white powders," but Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate requires a specific risk stratification due to its structural moieties.
While the benzoate ester core suggests standard irritancy, the N-methylpiperazine moiety introduces a critical biological alert: Sensitization . Piperazine derivatives are well-documented respiratory and skin sensitizers. Repeated exposure to trace amounts—specifically airborne dust—can lead to hyper-responsiveness (asthma-like symptoms) or contact dermatitis.
Therefore, this protocol is designed not just to prevent acute irritation (H315/H319), but to strictly contain particulates to prevent immunological sensitization (H334/H317).
Hazard Profile Summary
| Hazard Class | Primary Risk | Mechanism |
| Respiratory Sensitizer | High | Piperazine ring moiety can act as a hapten, triggering IgE-mediated responses. |
| Irritant (Skin/Eye) | Moderate | Fluorinated benzoate ester hydrolysis on moist membranes (eyes/lungs). |
| Acute Toxicity (Oral) | Moderate | Predicted based on fluoro-benzoate analogs (Category 4). |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety. Use this tiered approach based on the physical state of the compound.[1]
Table 1: Task-Based PPE Requirements
| PPE Component | Tier 1: Standard Handling (Closed vessels, solution transfer) | Tier 2: High Risk Operations (Weighing powder, open-vessel synthesis, spill cleanup) | Technical Rationale |
| Hand Protection | Single Nitrile (0.11 mm thickness) | Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile or Neoprene (Extended Cuff) | Piperazines can permeate standard latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 (If hood flow is <100 fpm or handling >10g) | The primary control is the hood. Respirators are a redundancy against turbulence-induced dust escape. |
| Eye Protection | Safety Glasses (Side shields required) | Chemical Goggles (Indirect venting) | Fine powders drift around glasses. Goggles seal the orbital area against dust entry. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek Sleeves or Disposable Gown | Prevents accumulation of sensitizing dust on personal clothing/wrists (a common contact dermatitis site). |
Engineering Controls & Visualization
The hierarchy of controls prioritizes containment over PPE. Use the following decision logic to determine your workspace setup.
Figure 1: Operational Containment Logic
Caption: Decision tree for selecting engineering controls and PPE based on physical state and quantity.
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The majority of exposure events occur during the transfer of dry powder.
-
Static Neutralization: Piperazine derivatives are often fluffy, electrostatic powders. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
The "Wet Transfer" Method:
-
Place the receiving vessel (flask) inside the fume hood.
-
Weigh the solid into a disposable weighing boat.
-
Do not dump the solid into the flask if possible. Instead, rinse the solid from the boat into the flask using your reaction solvent. This captures dust immediately into the liquid phase.
-
-
Decontamination: Immediately wipe the balance area with a 5% acetic acid solution (neutralizes the basic piperazine) followed by water.
Phase B: Reaction & Processing
-
Temperature Control: If heating is required, ensure the condenser is active before heating. Fluorinated esters can have significant vapor pressures.
-
Acidification: If the protocol requires acid workup, be aware that protonating the piperazine nitrogen will increase water solubility but may generate heat. Add acid dropwise.
Phase C: Emergency Spill Response
Do NOT sweep dry powder. Sweeping generates aerosols.
-
Isolate: Alert nearby personnel.
-
Cover: Gently cover the spill with paper towels soaked in ethanol or water .
-
Wipe: Wipe inward from the periphery to the center.
-
Dispose: Place all cleanup materials into a sealed bag inside the hood before transferring to the solid waste bin.
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream safety hazards for waste handlers.
Table 2: Waste Segregation Guide
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Chemical - Toxic | Double-bag in clear polyethylene. Label clearly with "Contains Fluorinated Piperazine." |
| Liquid Waste | Halogenated Organic | Due to the Fluorine atom, this must go into Halogenated waste streams, not general organic waste. |
| Sharps/Glass | Contaminated Sharps | Triple rinse glass vials with solvent before disposal, or treat as solid hazardous waste. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine - Sensitisation Data. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
